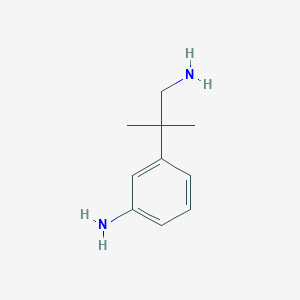

3-(1-Amino-2-methylpropan-2-YL)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-(1-amino-2-methylpropan-2-yl)aniline |

InChI |

InChI=1S/C10H16N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,7,11-12H2,1-2H3 |

InChI Key |

YKNFVXVZUYUUDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Amino 2 Methylpropan 2 Yl Aniline and Its Analogues

Established Synthetic Pathways

Established methods for synthesizing 3-(1-Amino-2-methylpropan-2-YL)aniline and related structures rely on well-documented reactions that are foundational to organic synthesis. These pathways often involve the assembly of the molecule from simpler, commercially available precursors.

Approaches Involving Amines and Branched Propane Scaffolds

The synthesis can be envisioned through the coupling of an aromatic amine component with a branched propane unit. A plausible route involves starting with a precursor like 3-amino-2-methylpropan-1-ol, a reactive chemical that serves as a branched alkanolamine scaffold. biosynth.com The synthesis would involve activating the hydroxyl group of this scaffold to create a good leaving group, followed by nucleophilic substitution with an appropriate aniline (B41778) derivative. Alternatively, derivatives of 2-amino-3-arylpropan-1-ols can be synthesized and modified to achieve the target structure. beilstein-journals.org The amino group on the aniline scaffold is a key functional group that can form hydrogen bonds and act as a reactant or intermediate in the synthesis of more complex molecules. researchgate.net

A general representation of this approach is detailed in the table below.

| Step | Description | Reactants | Reagents/Conditions | Product Type |

| 1 | Activation of Hydroxyl Group | A 3-amino-2-methylpropan-1-ol derivative | Tosyl chloride, MsCl, or similar in the presence of a base | Activated propane scaffold |

| 2 | Nucleophilic Substitution | Activated propane scaffold, 3-nitroaniline | A suitable base, polar aprotic solvent | Coupled nitro-intermediate |

| 3 | Reduction of Nitro Group | Coupled nitro-intermediate | Sn/HCl, Zn/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C) chemistrysteps.com | Final Product |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it highly suitable for the synthesis of the target compound. rsc.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net

For the synthesis of this compound, two primary reductive amination strategies can be proposed:

Reacting 3-aminobenzaldehyde or a related ketone with 2-methylpropane-1,2-diamine.

Reacting a nitro-substituted aromatic aldehyde or ketone with an amine, followed by the reduction of both the imine and the nitro group. This one-pot, three-step process is attractive as it uses readily available nitroarenes. nih.gov

Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB-H) being particularly effective for its mildness and selectivity. researchgate.netacs.org Other systems include sodium borohydride (NaBH₄) with an iron-based Lewis acid catalyst or catalytic hydrogenation. researchgate.net

The key steps in a one-pot reductive amination starting from a nitroarene are outlined below. nih.gov

| Step | Reaction | Description |

| A | Nitro Reduction | The nitroarene is reduced to an aniline intermediate. |

| B | Imine Formation | The aniline condenses with an aldehyde or ketone to form an imine. |

| C | Imine Reduction | The C=N bond of the imine is reduced to yield the final secondary aniline product. |

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) provides another viable pathway. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. tib.eu For this strategy to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. tib.eu

A potential SNAr approach to this compound could involve:

Using 1-amino-2-methylpropan-2-amine as the nucleophile.

Reacting it with a 1-halo-3-nitrobenzene derivative (e.g., 1-fluoro-3-nitrobenzene), where the nitro group activates the ring towards nucleophilic attack.

The final step would be the reduction of the nitro group to an amine. chemistrysteps.com

The nitrogen in aniline and its derivatives has a lone pair of electrons, making it a suitable nucleophile for these reactions. quora.com The reaction proceeds via an addition-elimination mechanism, forming a stable intermediate known as a Meisenheimer complex.

Oxidative Polymerization/Copolymerization Techniques for Related Aniline Derivatives

While not a direct method for synthesizing the monomer itself, oxidative polymerization is a crucial technique for converting aniline and its derivatives into functional polymers known as polyanilines (PANI). nih.govsemanticscholar.org Should this compound be synthesized, it could serve as a monomer or co-monomer in such polymerizations. The presence of the bulky aliphatic substituent would be expected to influence the properties of the resulting polymer, such as its solubility, morphology, and conductivity. rsc.org

The polymerization is typically carried out in an acidic aqueous solution using an oxidant like ammonium (B1175870) peroxydisulfate. nih.govresearchgate.net The reaction mechanism is complex, involving the formation of radical cations and subsequent coupling. The final polymer's properties are highly dependent on reaction parameters such as temperature, pH, and the oxidant-to-monomer ratio. nih.gov These polymers are valued for their electronic properties and are used in applications like sensors and conductive coatings. rsc.orgmdpi.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods, often employing catalysts to achieve high yields and selectivity under mild conditions.

Catalytic Strategies (e.g., Copper-Catalyzed C-N Coupling, Nickel-Photoredox Catalysis)

Copper-Catalyzed C-N Coupling: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, have become a powerful alternative to palladium-catalyzed methods for forming aryl-amine bonds. nih.govresearchgate.net This approach is particularly relevant for coupling aryl halides with amines. In the context of the target molecule, this could involve coupling a 3-haloaniline derivative with 1-amino-2-methylpropan-2-amine or vice-versa. The development of specialized ligands, such as pyrrole-ols or picolinhydrazides, has significantly expanded the scope of these reactions, enabling the coupling of sterically hindered partners under milder conditions, sometimes even at room temperature. nih.govchemrxiv.org

| Catalyst System | Ligand Type | Substrates | Key Advantage |

| CuI / L | Pyrrole-ol | ortho-substituted aryl iodides, hindered amines | Enables coupling of sterically demanding partners. nih.gov |

| Cu₂O / L | N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO) | (Hetero)aryl chlorides, amides | Effective for less reactive aryl chlorides. nih.gov |

| CuI / L | 6-Hydroxy picolinhydrazide | Aryl bromides, anilines | Achieves room-temperature reactivity. chemrxiv.org |

Nickel-Photoredox Catalysis: A cutting-edge strategy for C-N bond formation involves the combination of nickel catalysis with photoredox catalysis. researchgate.net This dual catalytic system uses visible light to drive the reaction, allowing for exceptionally mild conditions, often at room temperature. virginia.edursc.org The process typically involves an iridium or ruthenium-based photocatalyst that, upon light absorption, initiates a catalytic cycle involving Ni(I) and Ni(III) intermediates. princeton.edu This methodology has been successfully applied to a broad range of aryl halides and amines, offering a sustainable and efficient route for C-N cross-coupling. researchgate.netvirginia.edu An alternative approach even demonstrates that direct irradiation of a nickel-amine complex with a UV LED can effect the coupling without a separate photoredox catalyst. nih.gov This advanced technique represents a powerful and versatile tool for the synthesis of complex aniline derivatives like this compound.

Asymmetric Synthesis Methodologies

The creation of chiral amines and specifically vicinal diamines, such as this compound, in an enantiomerically pure form is a significant challenge in organic synthesis. A variety of catalytic asymmetric methods have been developed that are applicable to this class of compounds.

One prominent strategy involves the use of chiral auxiliaries. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent that is widely used for the asymmetric synthesis of a broad range of amines. yale.edu This auxiliary can be condensed with a suitable ketone precursor to form a sulfinylimine, which then undergoes diastereoselective reduction or addition of a nucleophile, followed by acidic removal of the auxiliary to yield the chiral primary amine with high enantiomeric excess.

Catalytic approaches offer a more atom-economical route. The asymmetric synthesis of vicinal diamines can be achieved through methods like the enantioselective N-allylation of meso-vicinal diamines using a chiral π-allyl Palladium catalyst, which can achieve desymmetrization with high enantioselectivity (up to 90% ee). acs.orgnih.gov Another powerful technique is the asymmetric umpolung cross-Mannich reaction of cyclic ketimines, which can be catalyzed by cinchona-derived bifunctional organocatalysts. acs.org This method allows for the synthesis of chiral vicinal tetrasubstituted diamines with excellent yields and stereocontrol (up to >20:1 dr and >99% ee). acs.org For the synthesis of α-silyl amines, a copper(I)/chiral N-heterocyclic carbene (NHC) complex has been shown to be an effective catalyst for the nucleophilic silicon transfer to imines, yielding products in high yields (77–94%) and enantioselectivity (up to 99% ee). chemistryviews.org

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. Several MCRs are suitable for the synthesis of amine-containing structures.

Classical MCRs such as the Strecker reaction (combining an amine, a ketone/aldehyde, and cyanide) and the Mannich reaction (an aminoalkylation of an acidic proton) are foundational for α-amino acid and β-amino carbonyl synthesis, respectively. beilstein-journals.orgnih.gov More advanced MCRs, like the Ugi reaction, combine a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylaminoamides, demonstrating incredible molecular diversity from simple precursors. beilstein-journals.org

A recently developed one-pot, three-component synthesis of meta-hetarylanilines involves the reaction of 1,3-diketones, amines, and acetone, showcasing a modern approach to building substituted aniline cores. beilstein-journals.org For the direct construction of α-branched amines, a zinc-mediated carbonyl alkylative amination has been developed. This multicomponent reaction efficiently combines an amine, an aldehyde, and an alkyl iodide, offering a significant advantage over traditional reductive amination by expanding the reaction scope and simplifying purification. organic-chemistry.org Such a strategy could conceivably be adapted for the synthesis of the target molecule by using a suitable keto-aniline precursor. Another one-pot process enables the direct reductive amination of a broad range of ketones with secondary arylamines using trichlorosilane and a Lewis base activator, providing a facile method for preparing bulky tertiary amines. nih.gov

Optimization of Reaction Conditions and Yield

The success of a synthetic route heavily relies on the careful optimization of reaction conditions to maximize yield and purity. Key parameters include the choice of solvent, temperature, pressure, and the specific catalysts and additives employed.

The solvent plays a crucial role in dictating the solubility of reagents, reaction rates, and sometimes the stereochemical outcome. In reductive amination reactions, which are central to amine synthesis, various solvents have proven effective depending on the specific reagents used. For instance, sodium triacetoxyborohydride (STAB) is a selective reducing agent for imines, and 1,2-dichloroethane (DCE) is often the preferred solvent for these reactions, though tetrahydrofuran (THF) and acetonitrile can also be used. acs.org In a zinc-mediated carbonyl alkylative amination, ethyl acetate (B1210297) (EtOAc) was found to be a suitable solvent. organic-chemistry.org For the synthesis of hindered tertiary amines using trichlorosilane, dichloromethane has been used effectively. nih.gov

Table 1: Solvent Effects in Analogous Amine Synthesis Reactions

| Reaction Type | Reagents | Optimal Solvent |

| Reductive Amination acs.org | Carbonyl, Amine, STAB | 1,2-Dichloroethane (DCE) |

| Carbonyl Alkylative Amination organic-chemistry.org | Aldehyde, Amine, Alkyl Iodide, Zn | Ethyl Acetate (EtOAc) |

| Reductive Amination of Ketones nih.gov | Ketone, N-methylaniline, HSiCl₃ | Dichloromethane (CH₂Cl₂) |

Temperature and pressure are critical variables that control reaction kinetics and equilibria. Many modern catalytic reactions are designed to run under mild conditions, often at room temperature. The direct reductive amination of ketones with N-methylaniline using trichlorosilane proceeds effectively at room temperature over 36 hours. nih.gov However, some reactions, particularly those involving the alkylation of anilines, may require more forcing conditions. For example, the synthesis of 2-(1,3-dimethylbutyl)aniline by reacting aniline with 4-methyl-1-pentene can be conducted at temperatures between 200-250 °C. google.com The pressure in such autoclave reactions can be autogenous, starting at approximately 500 psig and decreasing as the reaction proceeds. google.com

Catalysts and additives are fundamental to modern organic synthesis, enabling reactions that would otherwise be slow, unselective, or impossible. In the context of synthesizing molecules like this compound, several types of catalysts are relevant.

For reductive aminations, mild acids such as acetic acid are often used to catalyze the formation of the imine/iminium ion intermediate. acs.org In some protocols, a Lewis base activator is crucial; for instance, tetramethylethylenediamine (TMEDA) is used to activate trichlorosilane in the reductive amination of hindered ketones. nih.gov For challenging reductive aminations of sterically hindered ketones, Rhodium and Ruthenium catalysts have been employed, using carbon monoxide as a deoxygenating agent. rsc.org Asymmetric synthesis relies on chiral catalysts to induce enantioselectivity, with examples including chiral π-allyl-Pd complexes and cinchona-derived organocatalysts. acs.orgacs.org

Table 2: Role of Catalysts and Additives in Amine Synthesis

| Reaction Type | Catalyst/Additive | Role | Reference |

| Reductive Amination | Acetic Acid | Brønsted acid catalyst for imine formation | acs.org |

| Asymmetric Mannich Reaction | Cinchona-derived bifunctional catalyst | Organocatalyst for stereocontrol | acs.org |

| Reductive Amination of Ketones | Tetramethylethylenediamine (TMEDA) | Lewis base activator for HSiCl₃ | nih.gov |

| Asymmetric N-allylation | Chiral π-allyl-Pd complex | Chiral metal catalyst for desymmetrization | acs.orgnih.gov |

| Hindered Amine Synthesis | Rh/Ru complexes | Metal catalyst for deoxygenation | rsc.org |

Synthetic Route Elucidation and Intermediate Characterization

Alternatively, a route starting from 3-aminoacetophenone could be envisioned. This would involve protecting the aniline nitrogen, followed by a Grignard reaction to install the tertiary carbon, and subsequent functional group manipulations to introduce the second amino group.

The characterization of intermediates and the final product is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose. In the synthesis of analogous 3-(substitutedthiocarbamide)-aniline derivatives, intermediates and final products were rigorously characterized by ¹H-NMR, ¹³C-NMR, FT-IR, and LCMS, along with CHNS elemental analysis to confirm their composition and structure. researchgate.net These techniques would be essential for elucidating the synthetic route and confirming the identity of this compound and its precursors.

Structural Elucidation and Solid State Characterization of 3 1 Amino 2 Methylpropan 2 Yl Aniline Derivatives

X-ray Crystallography Studies

X-ray crystallography is a cornerstone technique for determining the precise atomic and molecular structure of a crystal. The way a crystal diffracts an incident X-ray beam allows for the calculation of the electron density distribution, revealing the positions of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Hypothetical Crystallographic Data for a Derivative of 3-(1-Amino-2-methylpropan-2-YL)aniline

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₆N₂ |

| Formula Weight | 164.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.078 |

| Absorption Coeff. (mm⁻¹) | 0.065 |

| F(000) | 360 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.134 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.145 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry and Conformation Analysis

A detailed analysis of the molecular geometry provides insights into the spatial arrangement of atoms and the conformational flexibility of the molecule. This information is derived from the coordinates obtained through single-crystal X-ray diffraction.

Bond Lengths and Bond Angles

Precise bond lengths and angles are fundamental parameters that describe the connectivity and local geometry of a molecule. In the absence of experimental data for this compound, a table of expected bond lengths and angles for analogous structures is provided for illustrative purposes.

Hypothetical Selected Bond Lengths and Angles for a this compound Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C(ar)-C(ar) | 1.385(3) - 1.398(3) |

| C(ar)-N(aniline) | 1.402(2) |

| C(ar)-C(alkyl) | 1.515(3) |

| C(alkyl)-C(alkyl) | 1.530(4) - 1.545(4) |

| C(alkyl)-N(amino) | 1.475(3) |

| C-N-H | 118.5(2) - 121.0(2) |

| C-C-C | 109.5(3) - 112.0(3) |

| H-N-H | 107.0 (assumed) |

Dihedral and Torsion Angle Determinations

Dihedral and torsion angles describe the conformation of the molecule by defining the rotational relationship between different parts of the structure. These angles are particularly important for understanding the molecule's flexibility and how it might interact with other molecules. The conformation of the aminopropane side chain relative to the aniline (B41778) ring would be of significant interest.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks (N-H...O, O-H...O)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the formation of predictable structural motifs in crystals. In derivatives of this compound, the primary amine (-NH2) and, if present, hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen of the amino group and oxygen atoms in co-formers (e.g., water, carboxylates) act as acceptors.

Table 1: Illustrative Hydrogen Bond Geometries in Structurally Related Amino Alcohol and Aniline Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O-H···O | 0.82 | 1.85 | 2.67 | 170 |

| N-H···O | 0.88 | 1.98 | 2.86 | 165 |

| O-H···N | 0.82 | 1.95 | 2.77 | 172 |

| N-H···N | 0.88 | 2.15 | 3.03 | 168 |

Note: This data is representative of typical hydrogen bond parameters found in organic crystals and is not specific to this compound derivatives.

Van der Waals Contacts and C-H...π Interactions

While hydrogen bonds are dominant, weaker interactions such as van der Waals forces and C-H...π interactions are crucial for achieving dense and stable crystal packing. Van der Waals contacts arise from the temporary fluctuations in electron density and are significant between the aliphatic methyl and methylene groups of the propan-2-YL moiety.

The aniline ring provides a π-system that can participate in C-H...π interactions. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π-cloud of the aromatic ring acts as the acceptor. These interactions, though individually weak, can be numerous and collectively contribute significantly to the lattice energy. The geometry of C-H...π interactions can vary, from a C-H bond pointing directly towards the centroid of the ring to interactions with the edge of the π-system.

Table 2: Representative Geometries of C-H...π Interactions in Aniline Derivatives

| C-H···π (centroid) | H···Cg (Å) | C···Cg (Å) | ∠C-H···Cg (°) |

| Aliphatic C-H···Aniline | 2.65 | 3.55 | 150 |

| Aromatic C-H···Aniline | 2.78 | 3.68 | 145 |

Note: Cg refers to the centroid of the π-system. This data is illustrative and based on general observations in related structures.

Ion Pairing Architectures

In the salt forms of this compound, where the amino group is protonated, strong electrostatic interactions, or ion pairing, will be a primary determinant of the crystal structure. The positively charged ammonium (B1175870) center and a negatively charged counter-ion (e.g., chloride, carboxylate) will arrange in a way that maximizes electrostatic attraction and minimizes repulsion.

The specific architecture of ion pairing is influenced by the size, shape, and charge distribution of both the cation and the anion. In many organic salts, the ions are not isolated but are further linked by hydrogen bonds, forming complex networks. For instance, a protonated amine and a carboxylate anion can form a robust salt bridge, which is a combination of ion pairing and hydrogen bonding. These interactions often lead to layered structures or intricate three-dimensional frameworks.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.

Table 3: Exemplary Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypothetical Aniline Derivative

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 8.8 |

| C···C | 3.5 |

| Others | 2.0 |

Note: This table represents a hypothetical distribution of intermolecular contacts and is intended for illustrative purposes only.

Spectroscopic and Spectrometric Characterization Techniques in Research

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis.

The FTIR spectrum of 3-(1-Amino-2-methylpropan-2-yl)aniline would exhibit several key absorption bands. The two primary amine (-NH₂) groups (one aromatic, one aliphatic) are expected to show a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. Other significant absorptions would include C-H stretches for both the aromatic ring and the aliphatic side chain, C=C stretching vibrations within the aromatic ring, and N-H bending vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1580 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1340 | C-N Stretch | Aryl/Alkyl Amine |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic (meta-substitution) |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. core.ac.uk The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations, especially the symmetric "ring-breathing" mode. C-H and C-C stretching vibrations of the alkyl group would also be prominent. The symmetric N-H stretching vibrations of the amino groups would also be detectable. researchgate.net Comparing the Raman and FTIR spectra can help in the comprehensive assignment of all fundamental vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant absorptions are typically due to π→π* and n→π* electronic transitions associated with chromophores.

In the case of this compound, the primary chromophore is the aniline (B41778) ring. The electronic spectrum is expected to show characteristic absorption bands related to the benzene (B151609) ring substituted with an amino group. The presence of the amino group (-NH2) and the alkylamino substituent (-C(CH3)2CH2NH2) on the aromatic ring influences the energy levels of the molecular orbitals. Generally, alkyl and amino substituents on a benzene ring cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The UV-Vis spectrum of aniline in a neutral solvent typically displays two main absorption bands. One strong band, attributed to the π→π* transition, appears around 230-240 nm, and a second, weaker band, known as the B-band (benzenoid band), appears around 280-290 nm. For this compound, the absorption maxima (λmax) are expected to be in a similar range, with potential slight shifts due to the meta-substituted alkylamine group. rroij.com The specific solvent used can also influence the position and intensity of these peaks.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~240-250 | High |

| n→π* (Benzenoid B-band) | ~285-295 | Moderate |

Note: These are predicted values based on the aniline chromophore; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, which has a molecular formula of C₁₀H₁₆N₂, HRMS can unequivocally confirm its composition by matching the experimentally measured mass with the theoretically calculated exact mass.

The theoretical monoisotopic mass of the neutral molecule is 164.1313 Da. In ESI, the molecule is expected to be observed as the protonated species [M+H]⁺.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (Da) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amines. ecut.edu.cn In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which the solvent evaporates, leaving gas-phase analyte ions. Due to the presence of two basic amino groups, this compound is expected to ionize efficiently in positive ion mode to produce a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 165.1. nih.gov

Tandem mass spectrometry (MS/MS) of this parent ion would reveal characteristic fragmentation patterns. The fragmentation of protonated amino compounds often involves the loss of small neutral molecules like ammonia (B1221849) (NH₃) or cleavage of C-C and C-N bonds. unito.it Plausible fragmentation pathways for [C₁₀H₁₆N₂ + H]⁺ could include:

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the tertiary carbon, leading to characteristic fragment ions.

Loss of ammonia: Loss of NH₃ from the primary amine.

Ring fragmentation: Cleavage of the aniline ring itself, though this is typically less common under soft ionization conditions.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (approx.) |

|---|---|---|---|

| 165.1 | [M+H - NH₃]⁺ | NH₃ | 148.1 |

| 165.1 | [C₄H₁₀N]⁺ (Side chain) | C₆H₇N (Aniline) | 72.1 |

| 165.1 | [M+H - C₃H₇N]⁺ | C₃H₇N | 106.1 |

Note: These are plausible fragmentations based on chemical structure; experimental verification is required.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. The experimental results are compared with the theoretical percentages calculated from the molecular formula. For a pure sample of this compound (C₁₀H₁₆N₂), the experimental values should align closely (typically within ±0.4%) with the calculated values, thereby verifying its elemental composition and purity.

Table 4: Elemental Composition of this compound (C₁₀H₁₆N₂)

| Element | Molecular Weight ( g/mol ) | Theoretical % | Experimental % (Found) |

|---|---|---|---|

| Carbon (C) | 120.10 | 73.12 | To be determined |

| Hydrogen (H) | 16.128 | 9.82 | To be determined |

| Nitrogen (N) | 28.014 | 17.06 | To be determined |

| Total | 164.242 | 100.00 | |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of a compound and, with chiral stationary phases, can also determine enantiomeric excess.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to check the purity of a compound and to monitor the progress of a chemical reaction. ifsc.edu.brnih.gov The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). ifsc.edu.br

For this compound, a polar compound due to its two amine groups, a silica gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of solvents, with the polarity adjusted to achieve good separation. A common system for amines might involve a mixture of a relatively nonpolar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol), often with a small amount of a basic additive (like triethylamine (B128534) or ammonia) to prevent the basic amine from streaking on the acidic silica plate. gavinpublishers.com A pure sample should ideally appear as a single spot on the developed TLC plate after visualization (e.g., under UV light or with a staining agent like ninhydrin). The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Table 5: Example TLC System for Purity Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Methanol / Triethylamine (8:2:0.1 v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain |

| Expected Result | A single spot with an estimated Rf value of 0.3-0.4 |

Note: This is a representative system; optimization may be required.

Computational Chemistry and Theoretical Investigations of 3 1 Amino 2 Methylpropan 2 Yl Aniline

Quantum Chemical Calculations

Hybridization Concepts

The hybridization of atomic orbitals in 3-(1-Amino-2-methylpropan-2-YL)aniline is fundamental to its three-dimensional structure and electronic properties. In the aniline (B41778) core, the phenyl ring consists of six carbon atoms that are sp² hybridized. This hybridization results in a planar ring structure with delocalized π-electrons, which is a hallmark of aromatic systems. The nitrogen atom of the primary amine group attached to the ring is often described as having a hybridization state between sp² and sp³. Conjugation of the nitrogen's lone pair of electrons with the aryl substituent favors planarity (sp²), while the stabilization of the lone pair in an orbital with more s-character favors a pyramidal geometry (sp³). wikipedia.org This results in a flattened pyramidal geometry for the amino group in aniline. wikipedia.org

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This approach is essential for understanding properties like electronic transitions and chemical reactivity, which are governed by the distribution and energy of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in determining the electronic behavior of a molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In aniline and its derivatives, the HOMO is typically a π-orbital with significant contributions from the benzene (B151609) ring and the lone pair of the amino group nitrogen. researchgate.net The presence of the electron-donating alkyl group in this compound is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. For aniline derivatives, the LUMO is generally a π* anti-bonding orbital of the phenyl ring. researchgate.net Substituents can modulate the energy of the LUMO, thereby influencing the molecule's electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and potential for intramolecular charge transfer. nih.gov For substituted anilines, the nature and position of the substituent significantly influence this energy gap. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.52 | -0.25 | 5.27 |

| 4-Methylaniline | -5.38 | -0.18 | 5.20 |

| 4-Nitroaniline | -6.15 | -1.85 | 4.30 |

Note: The data in the table is representative and compiled from typical computational results for aniline and its simple derivatives to illustrate the concepts. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are instrumental in predicting the NLO response of a molecule, primarily through the calculation of polarizability (α) and hyperpolarizabilities (β and γ).

For this compound, the aniline moiety acts as a D-π system (Donor-π system). The amino group serves as an electron donor, and the phenyl ring acts as the π-bridge. While it lacks a strong electron-acceptor group, the inherent asymmetry and charge delocalization can still lead to a measurable NLO response. Computational studies on substituted anilines have shown that the nature and position of substituents dramatically affect the first hyperpolarizability (β). mq.edu.auresearchgate.net The presence of the bulky, electron-donating alkyl group on the aniline ring is expected to influence the molecular dipole moment and polarizability, which are key factors in determining the NLO properties.

| Compound | Dipole Moment (Debye) | Average Polarizability (⟨α⟩, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Aniline | 1.53 | 68.5 | 135 |

| N,N-dimethylaniline | 1.61 | 95.2 | 350 |

| 4-nitroaniline | 6.29 | 92.1 | 2100 |

Note: Data is illustrative, based on typical values found in computational literature for related compounds. The values are highly dependent on the level of theory and basis set used in the calculation.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for exploring complex biological and chemical systems, providing insights that complement experimental data.

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). uomisan.edu.iqunar.ac.id This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. The simulation would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. jbcpm.com The interactions are driven by forces such as hydrogen bonding (involving the two NH₂ groups), hydrophobic interactions (from the phenyl ring and methyl groups), and van der Waals forces. The specific three-dimensional arrangement of the functional groups in this compound would determine its binding specificity and affinity for a given receptor pocket. For instance, the primary amine groups can act as hydrogen bond donors, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Lack of Publicly Available Research Hinders Conformational Analysis of this compound

Despite a targeted search for computational and theoretical investigations, no specific studies detailing the conformational analysis of this compound were found in the public domain.

Computational chemistry is a powerful tool for investigating the three-dimensional structures and dynamic behaviors of molecules. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. These analyses are crucial for understanding a molecule's physical, chemical, and biological properties.

For a molecule like this compound, a conformational analysis would typically involve the use of computational methods such as Density Functional Theory (DFT) or various molecular mechanics force fields. Researchers would systematically rotate the molecule around its key dihedral angles—the angles between four sequentially bonded atoms—to map out the potential energy surface. This process identifies the lowest energy, and therefore most stable, conformations, as well as the energy barriers to rotation between them.

Such a study would provide valuable insights into the molecule's flexibility and its preferred shapes in different environments. The relative energies of different conformers, along with detailed geometric parameters like bond lengths and angles for each stable conformation, would be critical outputs of this research. This information is foundational for predicting how the molecule might interact with other molecules, such as biological receptors or other chemical species.

However, at present, there is no publicly accessible scientific literature or database that provides this specific computational analysis for this compound. Therefore, it is not possible to present detailed research findings or data tables on its conformational landscape. The scientific community has not yet published studies focusing on the theoretical and computational investigation of this particular compound's conformational properties.

Reaction Mechanisms and Reactivity Studies of 3 1 Amino 2 Methylpropan 2 Yl Aniline

Investigation of Reaction Pathways and Intermediates

The reaction pathways of 3-(1-amino-2-methylpropan-2-yl)aniline are dictated by the reactivity of its two primary functional groups.

Aniline (B41778) Moiety Reactions: The aromatic ring is activated by the amino group, making it susceptible to electrophilic aromatic substitution (EAS) at the ortho and para positions relative to the amino group. Reactions with electrophiles like halogens (e.g., Br₂) can proceed rapidly, often leading to polysubstituted products. libretexts.orglibretexts.org The intermediate in these reactions is a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Aliphatic Amine Reactions: The primary amino group on the 2-methylpropan-2-yl substituent behaves as a typical aliphatic amine. It is nucleophilic and basic, readily participating in reactions such as N-alkylation and N-acylation.

Diazotization: The aniline moiety can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid. This diazonium intermediate is highly versatile and can be replaced by a wide range of functional groups. libretexts.org

| Reaction Type | Attacking Reagent | Reactive Site | Key Intermediate |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br⁺, NO₂⁺) | Aromatic Ring (ortho/para to -NH₂) | Arenium Ion (Sigma Complex) |

| N-Acylation | Acyl Halide, Anhydride | Aliphatic or Aromatic Amine | Tetrahedral Intermediate |

| N-Alkylation | Alkyl Halide | Aliphatic or Aromatic Amine | Quaternary Ammonium (B1175870) Salt (potential) |

| Diazotization | Nitrous Acid (HONO) | Aromatic Amine | Arenediazonium Salt |

Kinetic and Mechanistic Studies of Aromatic Amination Reactions

Aromatic amination reactions, such as nucleophilic aromatic substitution (SNAr), are fundamental for forming C-N bonds. Kinetic investigations into SNAr reactions have revealed complex mechanisms that can be influenced by the choice of base, solvent, and additives. rsc.orgresearchgate.net

The generally accepted mechanism involves a stepwise addition-elimination pathway via a negatively charged intermediate called a Meisenheimer complex. researchgate.net However, some studies suggest that the reaction can also proceed through a concerted pathway. researchgate.net Kinetic studies help to distinguish between these pathways by analyzing reaction rates under various conditions. rsc.org For a molecule like this compound, the aniline moiety could act as the nucleophile in SNAr reactions with highly electron-deficient aryl halides.

Role of Amine and Aniline Moieties in Chemical Transformations

The presence of both an aliphatic and an aromatic amine within the same molecule creates a system of competitive reactivity. The fundamental difference lies in the availability of the nitrogen lone pair of electrons.

Basicity: The lone pair on the nitrogen of the aliphatic amine is localized and readily available to accept a proton, making it a stronger base than the aniline moiety. In aniline, the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability and thus its basicity. msu.educhemistrysteps.com Aniline is roughly a million times less basic than a comparable aliphatic amine like cyclohexylamine. msu.edu

Nucleophilicity: This difference in electron availability also dictates nucleophilicity. The aliphatic amine is a stronger nucleophile and will generally react more readily with electrophiles like alkyl halides or acyl chlorides.

Selective Reactivity: It is possible to achieve selective reactions under specific conditions. For instance, studies on competitive acylation reactions have shown that anilines can be preferentially N-chloroacetylated over aliphatic amines in the presence of a phosphate (B84403) buffer, which appears to play a crucial role in moderating reactivity. researchgate.net This demonstrates that the subtle electronic differences between the two amine types can be exploited for selective chemical transformations.

| Feature | Aliphatic Amine Moiety | Aniline Moiety |

| Nitrogen Lone Pair | Localized | Delocalized into aromatic ring |

| Relative Basicity | More Basic | Less Basic |

| Relative Nucleophilicity | More Nucleophilic | Less Nucleophilic |

| Key Reactions | N-Alkylation, N-Acylation | Electrophilic Aromatic Substitution, Diazotization |

Functional Group Reactivity in Complex Systems

In a complex reaction environment, the functional groups of this compound exhibit distinct behaviors.

Electrophilic Aromatic Substitution: The aniline portion is strongly activating and ortho-, para-directing. openstax.org This high reactivity can be a challenge, as reactions with strong electrophiles can be difficult to control and may lead to multiple substitutions. libretexts.org

Friedel-Crafts Reactions: The basicity of both amino groups poses a problem for Friedel-Crafts alkylation and acylation. The nitrogen atoms act as Lewis bases and form complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and preventing the reaction. libretexts.orglibretexts.org

Reactivity Modulation: To overcome the high reactivity of the aniline ring and its incompatibility with Friedel-Crafts reactions, the amino group can be temporarily converted into an amide (e.g., an acetanilide). The amido group is still an ortho-, para-director but is significantly less activating than a free amino group. libretexts.orgopenstax.org This allows for more controlled electrophilic substitutions. The protecting acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org

Carbon-Heteroatom Bond Formation Mechanisms

Both amine groups are capable of forming carbon-nitrogen (C-N) bonds, a key type of carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling: The aniline moiety is a suitable substrate for modern cross-coupling reactions, such as the Buchwald-Hartwig amination. In this reaction, a palladium catalyst is used to couple the amine with an aryl halide or triflate, forming a new C-N bond. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amide complex, and reductive elimination of the final product to regenerate the catalyst. nih.gov

Reductive Amination: The primary aliphatic amine can be reacted with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to yield a secondary amine. This process, known as reductive amination, is a powerful method for forming C-N bonds.

Nucleophilic Substitution: As a strong nucleophile, the aliphatic amine can readily react with alkyl halides via an SN2 mechanism to form secondary amines. Further reaction can lead to tertiary amines and even quaternary ammonium salts. msu.edu

Redox Chemistry and Catalytic Cycles

The redox chemistry of this compound is primarily associated with the aniline moiety.

Oxidation of Aniline: Anilines can be oxidized by various reagents, which can lead to a range of products, including colored quinone-like structures and polymers (e.g., polyaniline). The specific outcome depends on the oxidant and reaction conditions.

Role in Catalytic Cycles: As discussed, the compound can serve as a reactant in catalytic cycles for C-N bond formation. nih.gov In a typical palladium-catalyzed amination cycle, the amine enters the cycle by displacing a ligand on the palladium center after the initial oxidative addition step. The subsequent reductive elimination step forms the desired C-N bond. nih.gov

Illustrative Palladium-Catalyzed C-N Coupling Cycle:

| Step | Description | Palladium Oxidation State |

| 1. Oxidative Addition | Aryl halide (Ar-X) adds to the Pd(0) catalyst. | Pd(0) → Pd(II) |

| 2. Amine Coordination/Deprotonation | The amine (R-NH₂) coordinates to the Pd(II) complex, followed by deprotonation by a base. | Pd(II) |

| 3. Reductive Elimination | The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and the final product (Ar-NH-R). | Pd(II) → Pd(0) |

| 4. Catalyst Regeneration | The Pd(0) catalyst is regenerated and can enter another cycle. | Pd(0) |

An Analysis of this compound: Structure-Activity Relationship (SAR) Studies in Related Chemical Spaces

The study of structure-activity relationships (SAR) is a cornerstone of modern medicinal chemistry and materials science. It investigates the link between the three-dimensional structure of a molecule and its chemical or biological activity. For aniline derivatives, a class of compounds characterized by an amino group attached to a benzene (B151609) ring, SAR studies provide critical insights into how structural modifications influence their properties. While specific research on this compound is limited, a wealth of information from related chemical spaces allows for a comprehensive analysis of the principles governing its potential behavior and the design of its analogues.

Advanced Research Applications and Future Directions Focus on Methodological Research

Application in Supramolecular Assembly Research (e.g., Hydrogen-Bonded Organic Frameworks)

There is no available scientific literature or research data to suggest that 3-(1-Amino-2-methylpropan-2-yl)aniline has been utilized in the field of supramolecular assembly research. Specifically, no studies have been found that describe its application in the formation of hydrogen-bonded organic frameworks (HOFs) or other supramolecular structures.

Contributions to Polymer Chemistry (e.g., Conducting Polymer Derivatives Research)

An extensive search of academic and patent literature did not yield any results pertaining to the use of this compound in polymer chemistry. There is no evidence to suggest that this compound has been used as a monomer or a precursor for the synthesis of conducting polymers or any other polymer derivatives.

Role as a Building Block in Complex Molecule Synthesis Research

While aniline (B41778) and its derivatives are commonly used as building blocks in organic synthesis, there is no specific information available in the reviewed literature that details the use of this compound as a building block for the synthesis of complex molecules.

Catalyst Design and Ligand Development Research

The potential of a molecule to act as a ligand for a metal catalyst often depends on the presence and spatial arrangement of its donor atoms. Although this compound possesses two nitrogen atoms that could potentially coordinate to a metal center, there is no published research that describes its use in catalyst design or as a ligand in any catalytic system.

Fundamental Studies in Organic Reaction Development

No fundamental studies on the development of new organic reactions featuring this compound as a reactant, substrate, or catalyst have been found in the existing scientific literature.

Exploration of Novel Chemical Transformations Utilizing This Scaffold

There is currently no available research that explores novel chemical transformations based on the this compound scaffold.

Based on a comprehensive review of available scientific and chemical literature, there is no documented evidence of the application of this compound in the advanced methodological research areas of supramolecular assembly, polymer chemistry, complex molecule synthesis, catalyst design, or organic reaction development. The absence of data in these fields suggests that the potential of this specific compound remains largely unexplored within the scientific community. Future research may yet uncover applications for this molecule, but at present, no such studies are publicly available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.